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Compound of Interest

Compound Name: Saxitoxin dihydrochloride

Cat. No.: B560006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Saxitoxin (STX) and its numerous analogues, collectively known as paralytic shellfish toxins

(PSTs), represent a significant concern for public health and a compelling area of

neurobiological research. These potent neurotoxins, produced by certain species of marine

dinoflagellates and freshwater cyanobacteria, can accumulate in filter-feeding shellfish, leading

to paralytic shellfish poisoning (PSP) in humans upon consumption. The diverse array of STX

analogues, each with unique toxicities and chemical properties, necessitates a thorough

understanding for effective monitoring, risk assessment, and the exploration of their therapeutic

potential.

This technical guide provides a comprehensive overview of the different analogues of saxitoxin,

focusing on their classification, relative potencies, and the analytical methods employed for

their detection and quantification. Detailed experimental protocols for key assays and

visualizations of critical pathways and workflows are included to support researchers in this

field.

Classification and Structure of Saxitoxin Analogues
The saxitoxin family comprises over 50 known analogues, all sharing a common

tetrahydropurine backbone. Variations in substituent groups at different positions on this core

structure give rise to the diverse range of analogues. These are broadly categorized based on

the substitutions at the R1-R4 positions of the saxitoxin molecule. The primary groups include:
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Carbamate Toxins: This group includes saxitoxin (STX) itself, neosaxitoxin (NEO), and the

gonyautoxins (GTX1-6).

N-Sulfocarbamoyl Toxins: Characterized by the presence of an N-sulfocarbamoyl group, this

category includes the C-toxins (C1-C4).

Decarbamoyl Toxins: These analogues lack the carbamoyl group and include

decarbamoylsaxitoxin (dcSTX) and decarbamoylgonyautoxins (dcGTX2,3).

Deoxydecarbamoyl Toxins: A smaller group of analogues with further modifications.

Hydrophobic Analogues: A more recently discovered group with hydrophobic side chains.

The structural differences between these groups significantly influence their toxicological

properties.

Quantitative Analysis of Saxitoxin Analogue Toxicity
The potency of saxitoxin analogues varies considerably. This variation is quantified using

several metrics, including Toxicity Equivalency Factors (TEFs), 50% inhibitory concentrations

(IC50) against sodium channels, and median lethal doses (LD50) determined by mouse

bioassay.

Toxicity Equivalency Factors (TEFs)
TEFs are used to express the toxicity of different PSTs relative to saxitoxin, which is assigned a

TEF of 1. These factors are crucial for regulatory purposes, allowing for the calculation of the

total toxicity of a sample containing a mixture of analogues.
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Toxin Analogue Toxicity Equivalency Factor (TEF)

Saxitoxin (STX) 1.00

Neosaxitoxin (NEO) 1.00

Gonyautoxin 1 & 4 (GTX1,4) 1.00

Gonyautoxin 2 & 3 (GTX2,3) 0.40

Gonyautoxin 5 (GTX5) 0.10

Decarbamoylsaxitoxin (dcSTX) 0.60

Decarbamoylgonyautoxin 2 & 3 (dcGTX2,3) 0.50

C1 & C2 0.01

Note: TEF values can vary slightly depending on the regulatory agency.

In Vitro Potency: IC50 Values on Voltage-Gated Sodium
Channels
The primary mechanism of action for saxitoxin and its analogues is the blockage of voltage-

gated sodium channels (NaV). The IC50 value represents the concentration of a toxin required

to inhibit 50% of the sodium channel activity and is a direct measure of its potency at the

molecular target.
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Toxin Analogue Target Sodium Channel IC50 (nM)

Saxitoxin (STX) Rat NaV1.4 2.8 ± 0.1[1]

Saxitoxin (STX) Human NaV1.7 702 ± 53[1]

Saxitoxin (STX) Human NaV1.4 3.0 ± 1.6[2]

Gonyautoxin 2/3 (GTX2/3) Human NaV1.4 6.8 ± 1.1[2]

Gonyautoxin-III (GTX-III) Rat NaV1.4 14.9 ± 2.1[1]

Gonyautoxin-III (GTX-III) Human NaV1.7 1513 ± 55[1]

Decarbamoylsaxitoxin (dcSTX) Human NaV1.4 14.7 ± 8.7[2]

Decarbamoylgonyautoxin 2/3

(dcGTX2/3)
Human NaV1.4 31.8 ± 10.6[2]

In Vivo Toxicity: LD50 Values from Mouse Bioassay
The mouse bioassay is a traditional method for determining the overall toxicity of a sample. The

LD50 value is the dose of a toxin that is lethal to 50% of the test population.

Toxin Analogue Administration Route LD50 (µg/kg)

Saxitoxin (STX) Intraperitoneal 10

Neosaxitoxin (NEO) Intraperitoneal 10

Gonyautoxin 1 & 4 (GTX1,4) Intraperitoneal 20

Gonyautoxin 2 & 3 (GTX2,3) Intraperitoneal 30

Decarbamoylsaxitoxin (dcSTX) Intraperitoneal 40

Saxitoxin (STX) Oral (Gavage) 263

Neosaxitoxin (NEO) Oral (Gavage) 391

Decarbamoylsaxitoxin (dcSTX) Oral (Gavage) 511

Gonyautoxin 1 & 4 (GTX1,4) Oral (Gavage) 656

Gonyautoxin 2 & 3 (GTX2,3) Oral (Gavage) 828
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Mechanism of Action: Blockade of Voltage-Gated
Sodium Channels
Saxitoxin and its analogues exert their neurotoxic effects by binding to site 1 of the outer pore

of voltage-gated sodium channels in nerve and muscle cells.[2][3] This binding physically

obstructs the channel, preventing the influx of sodium ions that is essential for the generation

and propagation of action potentials. The result is a flaccid paralysis that can lead to respiratory

failure and death in severe cases of PSP.[4] The guanidinium groups of the saxitoxin molecule

are critical for this high-affinity binding to negatively charged amino acid residues within the

channel pore.
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Caption: Saxitoxin blocks the voltage-gated sodium channel, inhibiting nerve impulses.

Experimental Protocols
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Accurate detection and quantification of saxitoxin analogues are critical for public health and

research. The following are summaries of key experimental protocols.

High-Performance Liquid Chromatography with
Fluorescence Detection (HPLC-FLD) - AOAC Official
Method 2005.06
This is a widely used and officially recognized method for the quantitative analysis of PSTs in

shellfish.[5]

Principle: The method involves the extraction of toxins from shellfish tissue, followed by

cleanup and separation of the analogues by HPLC. The toxins are not naturally fluorescent, so

they undergo a pre-column oxidation step with a periodate reagent to convert them into

fluorescent derivatives, which are then detected.

Methodology:

Extraction: Homogenized shellfish tissue (5 g) is extracted with 5 mL of 0.1 M hydrochloric

acid (HCl) by boiling for 5 minutes. The mixture is then cooled, centrifuged, and the

supernatant is collected.

Cleanup: The acidic extract is passed through a C18 solid-phase extraction (SPE) cartridge

to remove interfering compounds.

Oxidation: The cleaned extract is mixed with a periodate oxidizing reagent and incubated at

room temperature. The reaction is then stopped with acetic acid.

HPLC Analysis: The oxidized sample is injected into an HPLC system equipped with a C18

column and a fluorescence detector. The separation of the different fluorescent derivatives is

achieved using a gradient elution with mobile phases typically consisting of ammonium

formate and acetonitrile.

Quantification: The concentration of each analogue is determined by comparing the peak

areas in the sample chromatogram to those of certified reference standards.
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Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the detection of saxitoxin and its analogues,

and can overcome some of the limitations of HPLC-FLD.

Principle: This method combines the separation power of liquid chromatography with the

precise mass detection of tandem mass spectrometry. It allows for the direct detection of the

native toxins without the need for derivatization.

Methodology:

Extraction: Similar to the HPLC-FLD method, toxins are typically extracted from shellfish

tissue using an acidic solution (e.g., 1% acetic acid).[6]

Cleanup: A solid-phase extraction (SPE) step using materials like graphitized carbon may be

employed to remove matrix interferences.

LC Separation: The cleaned extract is injected into an LC system, often utilizing a hydrophilic

interaction liquid chromatography (HILIC) column, which is well-suited for retaining and

separating these polar compounds.[7]

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass

spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions

for each saxitoxin analogue, providing high specificity and reducing the likelihood of false

positives.

Quantification: Quantification is achieved by comparing the signal response of the target

analytes in the sample to that of a calibration curve generated from certified reference

materials.

Mouse Bioassay (MBA)
The mouse bioassay is the traditional method for determining the total toxicity of a shellfish

sample.[3] While it has been largely replaced by chemical methods for routine monitoring in

many regions due to ethical concerns and variability, it remains a benchmark for toxicity

assessment.
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Principle: The assay measures the time to death of mice after intraperitoneal injection of a

shellfish extract. The toxicity is then calculated in "mouse units" (MU) and converted to

saxitoxin equivalents.

Methodology:

Extraction: 100 g of homogenized shellfish tissue is extracted with 100 mL of 0.1 N HCl by

boiling for 5 minutes. The pH is adjusted to between 2 and 4.

Injection: A 1 mL dose of the extract is injected intraperitoneally into laboratory mice (typically

19-21 g).

Observation: The mice are observed, and the time from injection to the last gasping breath is

recorded.

Calculation: The toxicity of the extract is determined by comparing the median death time to

a standard dose-death time table for saxitoxin. The result is expressed in µg STX

equivalents per 100 g of shellfish tissue.[3]

Receptor Binding Assay (RBA)
The RBA is a functional in vitro assay that measures the total toxicity of a sample based on the

toxins' ability to bind to the voltage-gated sodium channel.[8]

Principle: The assay is a competitive binding experiment where saxitoxin analogues in a

sample compete with a known amount of radiolabeled saxitoxin ([3H]-STX) for binding to

sodium channel receptors in a rat brain membrane preparation. The amount of bound

radioactivity is inversely proportional to the concentration of toxins in the sample.

Methodology:

Reagent Preparation: A rat brain membrane preparation containing the sodium channel

receptors is prepared. A solution of [3H]-STX of known concentration is also prepared.

Assay Setup: In a 96-well microplate, the sample extract, [3H]-STX, and the rat brain

membrane preparation are combined and incubated to allow for competitive binding to reach

equilibrium.
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Separation: The bound and free [3H]-STX are separated by vacuum filtration.

Detection: The amount of bound [3H]-STX on the filter is quantified using a scintillation

counter.

Quantification: The toxicity of the sample is determined by comparing the reduction in [3H]-

STX binding to a standard curve generated with known concentrations of saxitoxin.

Standard Workflow for Shellfish Toxin Monitoring
Regulatory agencies worldwide have established monitoring programs to ensure the safety of

commercially harvested shellfish. The following diagram illustrates a typical workflow.
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Caption: A typical workflow for monitoring paralytic shellfish toxins in bivalve molluscs.
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Conclusion
The study of saxitoxin and its analogues is a dynamic field with implications for public health,

analytical chemistry, and pharmacology. A thorough understanding of the different analogues,

their relative toxicities, and the methods used for their analysis is essential for researchers and

professionals working in these areas. The data and protocols presented in this guide are

intended to serve as a valuable resource to support ongoing research and monitoring efforts,

ultimately contributing to the safety of our seafood supply and the advancement of neurotoxin

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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